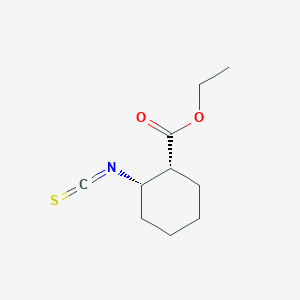
ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate
Overview
Description
Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate is a complex organic compound. It contains an ethyl ester functional group, an isothiocyanate group, and a cyclohexane ring. The (2S,1R) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements due to the presence of chiral centers .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the isothiocyanate group, and the formation of the ethyl ester from a carboxylic acid precursor. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule has a cyclohexane ring, which can exist in various conformations. The presence of the isothiocyanate group and the ethyl ester will influence the overall shape and properties of the molecule. The (2S,1R) designation indicates that the molecule has chirality, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isothiocyanate group can undergo addition and substitution reactions, while the ester group can participate in hydrolysis, reduction, and transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester could make it somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Enantioselective Synthesis and Attractants
A study on the enantioselective synthesis of a compound, ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, highlights its application as a potent attractant for Mediterranean fruit flies. This synthesis involves key steps such as asymmetric Diels–Alder reaction and iodolactonization, which could be relevant for synthesizing similar compounds like ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate for use in pest control or as attractants in agricultural research (A. Raw, E. Jang, 2000).
Photochemical Reactions and Esters Formation
The photochemical reactions of cycloalkanones, including the formation of ω-substituted esters, are detailed in a study by M. Tokuda, Yoshihiko Watanabe, and M. Itoh. These reactions yield various esters, indicating the potential of photochemistry in modifying or synthesizing ester derivatives of cyclohexanecarboxylate for applications in organic synthesis and material science (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978).
Alkylation and Stereogenic Centers
B. Herradón and D. Seebach's research on the alkylation of derivatives of cyclopentanecarboxylic and cyclohexanecarboxylic acids via bicyclic dioxanones reveals a method for generating contiguous stereogenic centers on a cyclohexane ring. This study suggests applications in the synthesis of complex molecular architectures, potentially including the targeted isothiocyanate derivative for pharmaceutical or material science applications (B. Herradón, D. Seebach, 1989).
Stereospecific Enzyme Reactions
A study on the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene by plant tissues provides insight into enzymatic reactions' specificity and stereochemistry. This research could inform the biotechnological or agricultural applications of similar cyclohexanecarboxylate derivatives in regulating plant growth or studying ethylene production mechanisms (N. Hoffman, S. Yang, A. Ichihara, S. Sakamura, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (1R,2S)-2-isothiocyanatocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOBLQGXOVNNL-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369994 | |
| Record name | ST093062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
336185-30-9 | |
| Record name | ST093062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)





![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)


![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)
